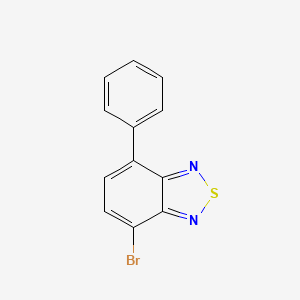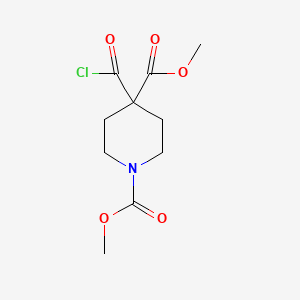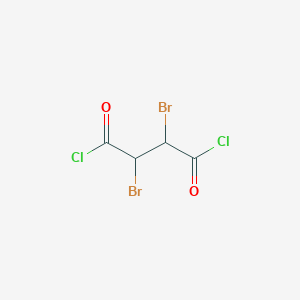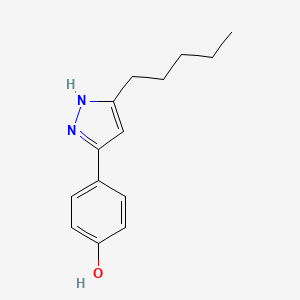
4-Bromo-7-phenyl-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-phenyl-2,1,3-benzothiadiazole is a heterocyclic compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a bromine atom at the 4th position and a phenyl group at the 7th position of the benzothiadiazole ring. Benzothiadiazoles are known for their electron-accepting properties and are widely used in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-phenyl-2,1,3-benzothiadiazole typically involves the bromination of 2,1,3-benzothiadiazole derivatives. One common method is the bromination of 2,1,3-benzothiadiazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and column chromatography is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-7-phenyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form larger conjugated systems.
Reduction Reactions: The benzothiadiazole ring can be reduced under specific conditions to form dihydrobenzothiadiazole derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Products: Various substituted benzothiadiazole derivatives.
Coupling Products: Extended π-conjugated systems and polymers.
Reduction Products: Dihydrobenzothiadiazole derivatives
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-phenyl-2,1,3-benzothiadiazole has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of materials for OLEDs, organic solar cells, and organic field-effect transistors.
Photovoltaics: Employed in the development of photovoltaic materials due to its electron-accepting properties.
Fluorescent Sensors: Utilized in the design of fluorescent sensors for detecting various analytes.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-Bromo-7-phenyl-2,1,3-benzothiadiazole is primarily based on its electron-accepting properties. The compound can interact with electron-donating groups to form donor-acceptor systems, which are crucial for its applications in organic electronics and photovoltaics. The molecular targets and pathways involved include the formation of charge-transfer complexes and the facilitation of electron transport in organic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 4-Bromo-2,1,3-benzothiadiazole
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Uniqueness
4-Bromo-7-phenyl-2,1,3-benzothiadiazole is unique due to the presence of both a bromine atom and a phenyl group, which enhances its electron-accepting properties and makes it suitable for various applications in organic electronics and photovoltaics. The combination of these substituents allows for fine-tuning of the compound’s optoelectronic properties, making it a valuable building block for advanced materials .
Eigenschaften
CAS-Nummer |
830325-98-9 |
|---|---|
Molekularformel |
C12H7BrN2S |
Molekulargewicht |
291.17 g/mol |
IUPAC-Name |
4-bromo-7-phenyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C12H7BrN2S/c13-10-7-6-9(8-4-2-1-3-5-8)11-12(10)15-16-14-11/h1-7H |
InChI-Schlüssel |
FRVGRMXVSANGMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)



![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)



![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)


![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)
